4-(Ethoxymethyl)anisole-2,3,5,6-d4

Description

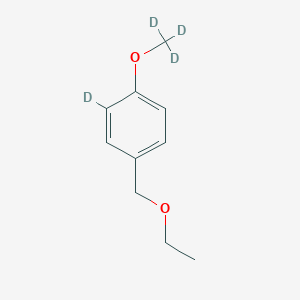

Chemical Structure: 4-(Ethoxymethyl)anisole-2,3,5,6-d4 (C10H14O2, deuterated at positions 2,3,5,6 on the benzene ring) is a deuterated derivative of 1-(ethoxymethyl)-4-methoxybenzene. Its molecular weight is 166.220 (average mass), with a monoisotopic mass of 166.099380 . The compound is characterized by an ethoxymethyl (-CH2OCH2CH3) group attached to the para position of a methoxy-substituted benzene ring, with deuterium replacing hydrogen at four aromatic positions.

Applications:

This deuterated analog is primarily used in isotopic labeling studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to trace metabolic pathways or enhance analytical precision .

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

170.24 g/mol |

IUPAC Name |

2-deuterio-4-(ethoxymethyl)-1-(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3/i2D3,6D |

InChI Key |

MAJJDGWXCUOAJY-NHOQVALSSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])COCC |

Canonical SMILES |

CCOCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 typically involves the deuteration of 4-(Ethoxymethyl)anisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. Industrial production methods may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Chemical Reactions Analysis

4-(Ethoxymethyl)anisole-2,3,5,6-d4 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

4-(Ethoxymethyl)anisole-2,3,5,6-d4 is widely used in various fields of scientific research:

Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.

Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 involves its interaction with molecular targets through various pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction rates, leading to different biological and chemical outcomes compared to non-deuterated analogs. These effects are often studied to gain insights into the role of hydrogen atoms in molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analogs

a) 1-(Ethoxymethyl)-4-methoxybenzene

- Molecular Formula : C10H14O2

- Molecular Weight : 166.220

- Key Differences : Lacks deuterium substitution, leading to lower mass resolution in MS and reduced stability in hydrogen-deuterium exchange studies .

b) 4-Fluoroanisole (p-Fluoroanisole)

- Molecular Formula : C7H7FO

- Molecular Weight : 126.130

- Key Differences :

c) 4-Ethylanisole

Deuterated Analogs

a) 4-Methoxy-d3-toluene-2,3,5,6-d4

- Molecular Formula : CD3OC6D4CH3

- Molecular Weight : 129.20

- Key Differences :

b) 4-Methoxyphenol-2,3,5,6-d4

- Molecular Formula : C7H4D4O2

- Molecular Weight : 128.16

- Key Differences: Contains a hydroxyl (-OH) group instead of ethoxymethyl, increasing acidity (pKa ~10 vs. non-acidic for 4-(Ethoxymethyl)anisole). Deuterated positions enhance stability in oxidative environments .

Functional Analogs in Natural Products

a) p-Hydroxybenzyl Ethyl Ether

Comparative Data Table

Research Findings and Implications

- Deuterium Effects: The deuteration in 4-(Ethoxymethyl)anisole-d4 reduces metabolic degradation rates compared to non-deuterated analogs, as observed in tracer studies .

- Structural Influence : The ethoxymethyl group enhances lipophilicity (logP ~2.5) compared to 4-ethylanisole (logP ~2.1), impacting membrane permeability in pharmaceutical applications .

- Analytical Utility: Deuterated analogs like 4-(Ethoxymethyl)anisole-d4 are critical in quantitative MS, where their distinct mass shifts prevent interference from endogenous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.